3-(2-chlorophenyl)-5-methyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)isoxazole-4-carboxamide
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Description
3-(2-chlorophenyl)-5-methyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C20H19ClN4O3 and its molecular weight is 398.85. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties
A range of compounds, including those structurally related to the chemical , have been synthesized and studied for their antimicrobial properties. These studies have highlighted the potential of such compounds in inhibiting the growth of various bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011), (Akbari et al., 2008), (Kolisnyk et al., 2015).
Antitumor Activity
Research has also been conducted on related compounds for their potential antitumor properties. One such study focused on derivatives of imidazo[5,1-d]-1,2,3,5-tetrazin-4(3 H)-one, indicating a broad-spectrum antitumor activity and suggesting the potential for the development of novel cancer therapies (Stevens et al., 1984).
Mosquito Larvicidal Activity
Compounds structurally similar to the one have been explored for their effectiveness in controlling mosquito populations. A study involving the synthesis of pyrimido[5,4-c]quinolin-5-ones revealed their potential as mosquito larvicides, which could be valuable in vector control strategies (Rajanarendar et al., 2010).
Herbicidal Activity
Research on compounds within the same chemical family has demonstrated significant herbicidal activity, indicating their potential use in agricultural applications. This includes both preemergent and postemergent herbicidal activity against a range of weeds (Hamper et al., 1995).
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c1-11-18(19(24-28-11)14-5-3-4-6-15(14)21)20(27)22-13-7-8-16-12(9-13)10-17(26)25(2)23-16/h3-6,10,13H,7-9H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEKBEMIHCYYCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3CCC4=NN(C(=O)C=C4C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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